molecular formula C13H15NO3 B1275099 Benzyl 3-formylpyrrolidine-1-carboxylate CAS No. 276872-86-7

Benzyl 3-formylpyrrolidine-1-carboxylate

Cat. No. B1275099
M. Wt: 233.26 g/mol
InChI Key: GDPSCBPOCONUDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylpyrrolidine derivatives can be complex and involves multiple steps. For instance, the synthesis of 1-benzyl 3-aminopyrrolidine was achieved mainly in aqueous conditions starting from commercially available materials, with a key step involving the Curtius rearrangement . Another example is the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid via an aziridinium ion intermediate, which was accomplished starting from (R)-styrene oxide and 3-(benzylamino)propionitrile . These methods highlight the potential routes that could be adapted for the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of benzylpyrrolidine derivatives can be quite intricate. For example, N-formyl-L-proline benzylamide crystallizes in a non-centrosymmetric monoclinic space group, indicating a complex three-dimensional arrangement . This suggests that Benzyl 3-formylpyrrolidine-1-carboxylate could also exhibit interesting crystalline properties, although the exact structure would need to be determined experimentally.

Chemical Reactions Analysis

Benzylpyrrolidine derivatives can participate in various chemical reactions. The synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate is an example where benzylpyrrolidine derivatives could potentially be used as substrates . Additionally, the discovery of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists indicates that these compounds can be modified to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpyrrolidine derivatives can be influenced by their molecular structure. For instance, the luminescent properties of yttrium benzene dicarboxylates were studied, showing bathochromic and hypsochromic shifts, which could be relevant when considering the photophysical properties of Benzyl 3-formylpyrrolidine-1-carboxylate . The computational study of benzylpyrrolidine in the synthesis of aluminophosphate ALPO-5 also provides insights into the interaction energies and packing densities that could affect the physical properties of similar compounds .

Scientific Research Applications

Synthesis of Key Chiral Building Blocks

  • Benzyl 3-formylpyrrolidine-1-carboxylate is used in the synthesis of key chiral building blocks for biologically active compounds, utilizing aziridinium ion intermediates for efficient and practical synthesis (Ohigashi et al., 2010).

Study of Tautomerism in Pyrroles

  • The compound is involved in the study of tautomerism in 3-hydroxypyrroles, providing insights into the factors governing the tautomerism of these molecules (Momose et al., 1979).

Electrophilic Substitution Reactions

  • Benzyl 3-formylpyrrolidine-1-carboxylate plays a role in electrophilic substitution reactions, particularly in the Vilsmeier reaction to form aldehydes with specific orientations (Boukou-Poba et al., 1981).

Carboxylation of Benzylic C–H Bonds

  • The compound is used in the carboxylation of benzylic C–H bonds with CO2, demonstrating a visible-light-mediated transformation under metal-free conditions (Meng et al., 2019).

Development of Antimicrobial Agents

  • Research into the synthesis of novel pyrrolidine derivatives, including benzyl 3-formylpyrrolidine-1-carboxylate, has potential applications in developing antimicrobial agents (Sreekanth & Jha, 2020).

Preparation of Aminopyrrolidine Derivatives

  • The compound is used in the rapid and efficient preparation of 1-benzyl 3-aminopyrrolidine, a derivative with potential applications in various chemical syntheses (Jean et al., 2001).

Carboxylation of Pyrroles with CO2

  • Benzyl 3-formylpyrrolidine-1-carboxylate is involved in the Lewis acid-mediated carboxylation of pyrroles with CO2, providing an efficient method to synthesize carboxylic acids (Nemoto et al., 2009).

Formation of Benzyl Esters

  • The compound is significant in the formation of benzyl esters from carboxylic acids, demonstrating its versatility in organic synthesis (Tummatorn et al., 2007).

Development of Chiral Organocatalysts

  • It's used in the synthesis of (S)-1-formylpyrrolidine-2-carboxylic acid derivatives, which are studied as chiral organocatalysts for the enantioselective reduction of ketones and ketimines (Chen et al., 2008).

properties

IUPAC Name

benzyl 3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSCBPOCONUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404973
Record name Benzyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-formylpyrrolidine-1-carboxylate

CAS RN

276872-86-7
Record name Benzyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 276872-86-7
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Synthesis routes and methods

Procedure details

DMSO (597 μL, 8.42 mmol) was added to a solution of oxalyl chloride (427 μL, 5.05 mmol) in DCM (25 mL) at −78° C. After 5 minutes, benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (generated in Step 1) was added. The reaction was continued for 30 minutes at −78° C. TEA (2.3 mL, 17 mmol) was then added. The resulting mixture was then allowed to warm to room temperature over the course of 30 minutes. Water was then added. The layers were separated and the organic phase was washed sequentially with 0.1 N HCl, water, saturated NaHCO3, and brine. The organic phase was then dried over sodium sulfate and the solvent was removed in vacuo to afford the product (0.82 g, 88% over two steps).
Name
Quantity
597 μL
Type
reactant
Reaction Step One
Quantity
427 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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